2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is a complex organic compound that incorporates a pyrimidine ring and a pyrrolidine moiety, which are significant in medicinal chemistry. This compound is classified as an amino acid derivative, specifically featuring an amino group attached to an acetic acid backbone. Its structure suggests potential applications in pharmaceuticals, particularly in targeting specific biological pathways due to its unique functional groups.
This compound can be sourced from various synthetic pathways involving pyrimidine and pyrrolidine derivatives. It falls under the classification of heterocyclic compounds, which are characterized by the presence of rings containing atoms of at least two different elements, typically carbon and nitrogen. The presence of both a methyl group and a pyrrolidine ring further categorizes it within the broader class of substituted amino acids.
The synthesis of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the final product.
The molecular formula for 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is CHNO. The structural representation includes:
Key structural data can be derived from crystallographic studies or computational modeling, revealing bond lengths, angles, and torsional strain within the molecule.
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid can participate in various chemical reactions:
These reactions require specific conditions such as temperature control and the presence of catalysts to facilitate transformations while minimizing side reactions.
The mechanism of action for 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is likely related to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Quantitative data regarding binding affinities and biological activity can be obtained through assays such as enzyme kinetics or cell-based assays.
The physical properties include:
Chemical properties encompass:
Relevant data from experiments can provide insights into these properties.
The scientific uses of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid are predominantly in medicinal chemistry:
The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (C₁₁H₁₆N₄O₂; CID 99980256) features a hybrid architecture comprising a pyrrolidine-pyrimidine core tethered to a methylamino acetic acid substituent [2]. This design integrates a saturated heterocycle's three-dimensional flexibility with a planar, electronically conjugated pyrimidine ring—a strategic combination in modern drug design to optimize target engagement and physicochemical properties. The molecular scaffold enables exploration of conformational space while maintaining key pharmacophoric elements through stereoelectronic effects.
Table 1: Atomic Composition of 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic Acid
Element | Count | Bond Type | Hybridization |
---|---|---|---|
Carbon | 11 | Aliphatic | sp³/sp² |
Nitrogen | 4 | Aminic/Amidic | sp³/sp² |
Oxygen | 2 | Carbonyl/OH | sp² |
Hydrogen | 16 | C-H/O-H | - |
Advanced conformational sampling algorithms, including RDKit's ETKDG (Experimental-Torsion Knowledge Distance Geometry) method, reveal critical non-covalent interactions governing scaffold stability [7]. Key findings include:
Molecular dynamics simulations (300 K, 100 ns) demonstrate the pyrrolidine's puckering flexibility (ΔCremer-Pople parameters < 20°) facilitates adaptive binding to heterogeneous protein pockets while retaining scaffold integrity through N-H···O=C hydrogen bonding.
The -N(CH₃)CH₂COOH side chain exhibits restricted torsion dynamics dominated by three conformational drivers:
Table 2: Dominant Torsion Angles in Methylamino Acetic Acid Substituent
Torsion Angle | Preferred Conformation | Energy (kcal/mol) | Driver |
---|---|---|---|
Pyrimidine-N-CH₃ | synclinal (–sc) | 0.0 (ref) | Allylic strain |
N-C(O)-C=O | antiperiplanar (ap) | +1.2 | Dipole minimization |
CH₂-CH₂-COOH | +gauche | –0.8 | Gauche effect |
NMR studies of analogous compounds (e.g., 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol) validate computational predictions, showing methylene proton resonances at δ 3.75–3.70 ppm (pyrrolidine CH₂-N) and 3.30 ppm (acetic acid CH₂), consistent with restricted rotation [6].
Density Functional Theory (B3LYP/6-311G) analyses reveal **electronic delocalization patterns critical for bioactivity:
Table 3: Quantum Mechanical Properties of Key Atoms
Atom | Charge (e) | Electrostatic Potential (kcal/mol) | Role |
---|---|---|---|
Pyrimidine N₁ | –0.42 | –45.2 | H-bond acceptor |
Pyrrolidine N | –0.28 | –32.6 | Conformational driver |
Methylamino N | –0.35 | –38.9 | Rotational restriction |
Acetic acid O (carbonyl) | –0.58 | –62.1 | Zwitterion stabilization |
C₅ (Pyrimidine) | +0.32 | +24.8 | Electrophilic center |
The carboxylic acid group's conformational dependence modulates electron withdrawal: s-trans carbonyl orientation increases pyrimidine π-deficiency by 12% compared to s-cis, demonstrating how side-chain dynamics remotely control scaffold electronics. Frontier orbital analysis (HOMO: –6.3 eV; LUMO: –1.8 eV) indicates charge transfer occurs preferentially from pyrrolidine to pyrimidine, with excitation maxima predicted at 265 nm (ε = 8,200 M⁻¹cm⁻¹).
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8